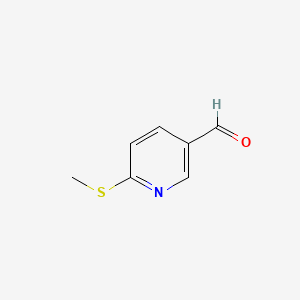

6-(Methylthio)nicotinaldehyde

Vue d'ensemble

Description

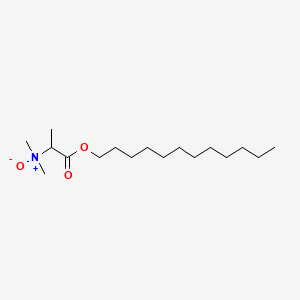

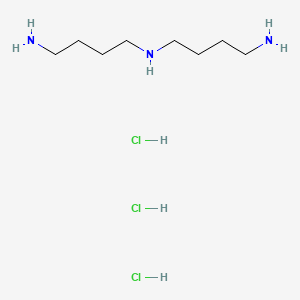

6-(Methylthio)nicotinaldehyde is a chemical compound with the molecular formula C7H7NOS . It contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 aldehyde (aromatic), 1 sulfide, and 1 Pyridine .

Synthesis Analysis

Nicotinaldehyde, a precursor of NAD biosynthesis, has been found to have anti-cancer activity in leukemia cells . A variety of nicotinaldehyde derivatives were synthesized and evaluated as inhibitors in kinetic assays .Molecular Structure Analysis

The molecular structure of 6-(Methylthio)nicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 .Physical And Chemical Properties Analysis

6-(Methylthio)nicotinaldehyde has a molecular weight of 153.20 g/mol . It has a topological polar surface area of 55.3 Ų and a complexity of 118 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

6-(Methylthio)nicotinaldehyde has been utilized in synthetic chemistry to produce compounds with antiviral activities. For example, it reacted with 2-cyanoethanethioamide to give 2-cyano-3-pyridin-3-ylprop-2-enethioamide, which further reacted to give 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. This compound, upon further reactions, yielded thieno[2,3-b]-pyridine derivatives. These synthesized compounds underwent evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, showcasing their potential in antiviral research (Attaby et al., 2007).

Novel Synthesis Methods

Another application is in the development of novel and rapid synthesis methods for nicotine and its analogues. Utilizing 6-(Methylthio)nicotinaldehyde, researchers have described a methodology based on intramolecular [3+2] cycloaddition of azomethine ylides, studied under both conventional thermal and microwave irradiation conditions. This showcases its utility in streamlining the synthesis of complex organic molecules (Bashiardes et al., 2009).

Antimicrobial and Chemopreventive Effects

6-Methylthiohexyl isothiocyanate, a derivative related to 6-(Methylthio)nicotinaldehyde, has been studied for its cytoprotective and cancer chemopreventive effects. It modulates the Nrf2/Keap1 system in antioxidant-responsive element (ARE)-mediated expression of nicotinamide adenine dinucleotide phosphate (NADP): quinone oxidoreductase 1 (NQO1). This indicates the potential of 6-(Methylthio)nicotinaldehyde and its derivatives in developing chemopreventive agents targeting oxidative stress pathways (Korenori et al., 2013).

Antioxidant Activity

Furthermore, derivatives synthesized from 6-(Methylthio)nicotinaldehyde have been evaluated for their antioxidant activities. Specifically, a novel heterocyclic compound synthesized from thionicotinamide and bis(methylthio)methylene malononitrile demonstrated potent antioxidant activity. This highlights the potential of 6-(Methylthio)nicotinaldehyde in the development of new antioxidants (Kawale et al., 2017).

Propriétés

IUPAC Name |

6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPRELLGLCAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277809 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)nicotinaldehyde | |

CAS RN |

149805-95-8 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149805-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)